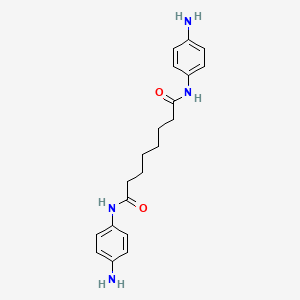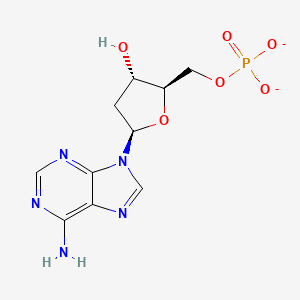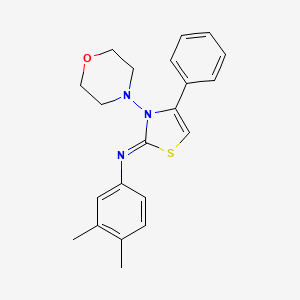![molecular formula C10H14 B14130550 1,5-Diethenylbicyclo[3.1.0]hexane CAS No. 88816-28-8](/img/structure/B14130550.png)
1,5-Diethenylbicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diethenylbicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes a three-membered ring fused to a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethenylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the methods mentioned above can be scaled up for larger production. The use of photoredox catalysts and LED irradiation offers a potentially efficient and scalable approach for industrial synthesis.
化学反応の分析
Types of Reactions
1,5-Diethenylbicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
1,5-Diethenylbicyclo[3.1.0]hexane has several scientific research applications:
作用機序
The mechanism by which 1,5-Diethenylbicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets and pathways. The high ring strain in its structure makes it highly reactive, allowing it to participate in various chemical reactions. The specific molecular targets and pathways depend on the derivative and the context of its use, such as in medicinal chemistry or material science .
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: This compound has a similar bicyclic structure but with different ring sizes and properties.
1,5-Diazabicyclo[3.1.0]hexane: This compound includes nitrogen atoms in its structure, leading to different reactivity and applications.
Bicyclo[3.1.0]hexane: The parent compound without the ethenyl groups, used in various synthetic applications.
Uniqueness
1,5-Diethenylbicyclo[3.1.0]hexane is unique due to its ethenyl groups, which provide additional sites for chemical reactions and modifications. This makes it a versatile compound in organic synthesis and medicinal chemistry .
特性
CAS番号 |
88816-28-8 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
1,5-bis(ethenyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(9,4-2)8-9/h3-4H,1-2,5-8H2 |
InChIキー |
SCRNFTMKOUDRTE-UHFFFAOYSA-N |
正規SMILES |
C=CC12CCCC1(C2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14130503.png)
![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)

![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)


